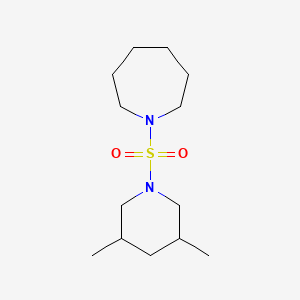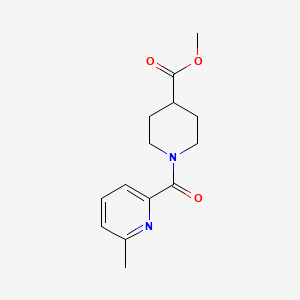
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate, also known as Methyl MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC is not yet fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the brain and nervous system. It has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability and the prevention of seizures.
Biochemical and Physiological Effects:
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC has been shown to produce a range of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the enhancement of potassium channel activity, and the modulation of various neurotransmitter systems. It has also been shown to possess significant antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for research on Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC, including the development of new drugs based on its structure and pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and physiological effects in more detail. Additionally, further research is needed to optimize the synthesis method and improve the efficiency and scalability of the production process.
Méthodes De Synthèse
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC can be synthesized through a multi-step process involving the reaction of 2-acetylpyridine with piperidine, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-5-12(15-10)13(17)16-8-6-11(7-9-16)14(18)19-2/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVPFPQIUWSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
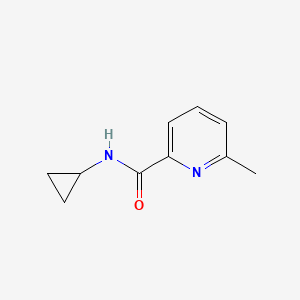
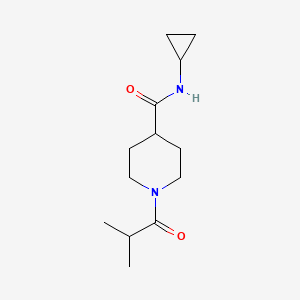
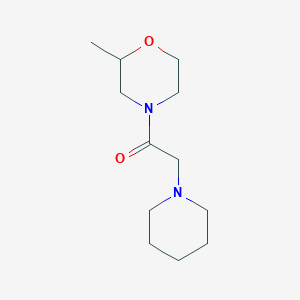
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

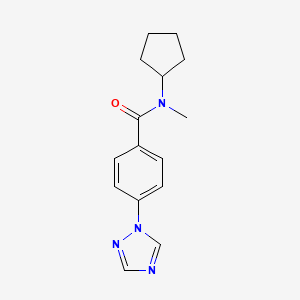
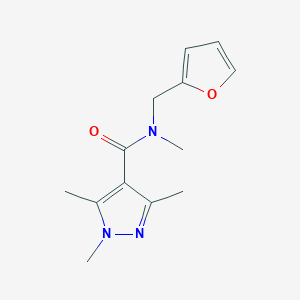

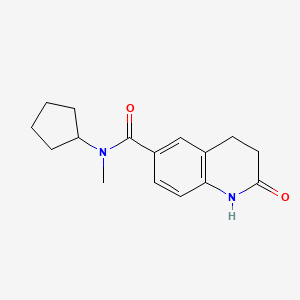
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

